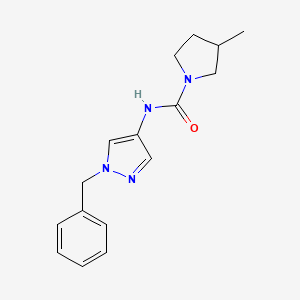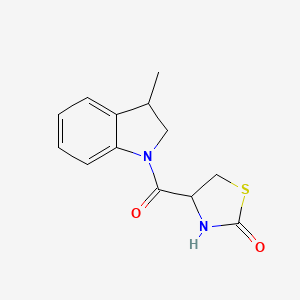
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is involved in regulating synaptic transmission in the central nervous system.
Scientific Research Applications
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The mGlu7 receptor has been implicated in the regulation of synaptic transmission, and 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate this process in animal models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have neuroprotective effects in certain disease models, suggesting that it may have potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves its selective antagonism of the mGlu7 receptor, which is involved in regulating synaptic transmission in the central nervous system. By blocking this receptor, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one can modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. This modulation can lead to changes in synaptic plasticity and neuronal excitability, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one are complex and varied, depending on the specific experimental conditions and animal models used. In general, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate synaptic transmission and plasticity, as well as to have neuroprotective effects in certain disease models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have effects on other systems, including the immune system and the cardiovascular system, although the mechanisms underlying these effects are not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one for lab experiments is its high selectivity for the mGlu7 receptor, which allows for more specific modulation of synaptic transmission and plasticity. However, this selectivity also limits its potential applications, as other receptors may be involved in the same processes. Another limitation of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are many future directions for research on 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, including further characterization of its biochemical and physiological effects, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent mGlu7 antagonists may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases such as addiction and depression.
Synthesis Methods
The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves several steps, including the preparation of the 2-methyl-5-(1H-pyrazol-4-yl)-1H-pyridin-4-one intermediate, followed by the condensation with 3-methyl-2,3-dihydroindole-1-carboxylic acid, and subsequent cyclization to form the final product. The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
properties
IUPAC Name |
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-9-18(14-6-4-3-5-12(10)14)16(20)13-8-17-11(2)7-15(13)19/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMGHCTTNJDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)





![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)